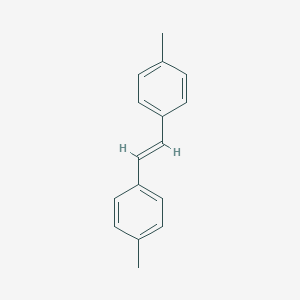

4,4'-Dimethyl-trans-stilbene

Beschreibung

The exact mass of the compound (E)-1,2-Bis(4-methylphenyl)ethene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Dimethyl-trans-stilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Dimethyl-trans-stilbene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINZBJFIDFZQCB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-29-9, 1588-49-4 | |

| Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIMETHYLSTILBENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of Stilbenoids: A Technical Guide to the Early Studies of Stilbene Derivatives

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive exploration of the foundational research on stilbene derivatives, charting a course from their initial synthesis in the early 20th century to the preliminary investigations of their profound biological activities. We delve into the pioneering work on both synthetic estrogens, exemplified by diethylstilbestrol (DES), and naturally occurring polyphenols, such as resveratrol. This document offers a detailed examination of the historical context, early synthetic methodologies, characterization techniques, and the initial forays into understanding the pharmacological potential of this versatile class of compounds. Through detailed protocols, structured data, and explanatory diagrams, this guide aims to provide contemporary researchers with a robust understanding of the origins of stilbene chemistry and its enduring impact on drug discovery and development.

Introduction: The Genesis of a Versatile Scaffold

The story of stilbene derivatives is a tale of two distinct paths converging on a common chemical backbone: the 1,2-diphenylethylene core. One path, driven by the burgeoning field of endocrinology in the 1930s, sought to create synthetic molecules that could mimic the effects of natural estrogens. This endeavor led to the synthesis of diethylstilbestrol (DES), a potent non-steroidal estrogen that would have a complex and controversial history.[1][2] The other path, rooted in natural product chemistry, led to the isolation of resveratrol from the white hellebore plant in 1939, a discovery that lay dormant for decades before its full significance was realized.[3][4]

This guide will navigate these parallel histories, providing a detailed look at the seminal studies that laid the groundwork for our current understanding of stilbene derivatives. We will explore the ingenuity of early chemists in synthesizing these molecules with the tools at their disposal and the nascent pharmacological methods used to probe their biological effects.

Pioneering Syntheses: From Laboratory Bench to Biological Probes

The early syntheses of stilbene derivatives were triumphs of classical organic chemistry, relying on reactions that have since become foundational in the field.

The Birth of a Synthetic Estrogen: Diethylstilbestrol (DES)

In 1938, Sir Edward Charles Dodds and his colleagues, including Sir Robert Robinson, reported the synthesis of diethylstilbestrol, a compound designed to be a simpler, orally active alternative to the steroidal estrogens.[1][5] Their approach was a multi-step process starting from the readily available compound anethole.

Experimental Protocol: Synthesis of Diethylstilbestrol (Conceptual Reconstruction)

This protocol is a conceptual reconstruction based on historical accounts of the work of Dodds and Robinson.

-

Demethylation of Anethole: Anethole is demethylated to produce anol. This was a critical step, as the free hydroxyl group is essential for estrogenic activity.

-

Dimerization of Anol: The resulting anol undergoes spontaneous dimerization to form dianol and hexestrol.

-

Structural Modification to DES: Hexestrol is then structurally modified to yield diethylstilbestrol. This likely involved reactions to introduce the ethyl groups and establish the double bond in the stilbene core. The exact conditions and reagents used by Dodds and Robinson in their seminal work would have been characteristic of the era, likely involving harsh reagents and requiring meticulous purification by recrystallization.

The First Synthesis of a Natural Stilbenoid: Resveratrol

In 1940, Michio Takaoka reported the first synthesis of resveratrol, the compound he had isolated a year earlier.[2] His approach utilized a Perkin condensation reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids.

Experimental Protocol: Takaoka's Synthesis of Resveratrol (1940)

This protocol is based on the description in Takaoka's 1940 publication.

-

Preparation of Reactants: Sodium 3,5-dihydroxyphenylacetate and 4-hydroxybenzaldehyde are prepared.

-

Perkin Condensation: The two reactants are condensed in the presence of acetic anhydride. This reaction forms 3,5,4'-triacetoxystilbene-α-carboxylic acid.

-

Decarboxylation: The resulting carboxylic acid is then decarboxylated to yield triacetoxystilbene.

-

Hydrolysis: Finally, the acetyl groups are removed by hydrolysis to afford 3,5,4'-trihydroxystilbene (resveratrol).[2]

Diagram: Takaoka's Synthesis of Resveratrol

Caption: Early understanding of DES action via the estrogen receptor.

Resveratrol: The Quiet Debut

Following its isolation and synthesis, research into the biological activities of resveratrol was sparse for several decades. Early reports were largely descriptive and did not garner widespread attention. [3]It wasn't until the 1990s that the potent antioxidant, anti-inflammatory, and chemopreventive properties of resveratrol were "rediscovered," igniting a surge in research.

Early investigations, though limited, likely would have focused on general toxicological and pharmacological screening common at the time. Any observed anti-inflammatory or antimicrobial effects in these initial, often unpublished, studies would have been noted but not fully explored until much later. The "French Paradox" – the observation of low rates of heart disease in the French population despite a high-fat diet – later provided a powerful epidemiological impetus to investigate the components of red wine, including resveratrol.

Conclusion: A Legacy of Innovation and Caution

The early studies on stilbene derivatives laid a crucial foundation for modern pharmacology and drug discovery. The development of DES, while ultimately a cautionary tale about the long-term effects of synthetic hormones, demonstrated the power of chemical synthesis to create potent, orally active drugs. [2]The initial isolation and synthesis of resveratrol, though initially overlooked, provided the chemical basis for the later explosion of research into the health benefits of this natural compound.

This guide has aimed to provide a detailed and technically grounded look at this pioneering era. By understanding the experimental choices, the available technologies, and the nascent biological hypotheses of the time, contemporary researchers can gain a deeper appreciation for the evolution of stilbene science and the enduring legacy of these remarkable molecules.

References

- Dodds, E. C., Goldberg, L., Lawson, W., & Robinson, R. (1938). Oestrogenic Activity of Certain Synthetic Compounds.

- Takaoka, M. (1940). Of the Phenolic Substances of White Hellebore (Veratrum grandiflorum Loe. fil.). Journal of the Faculty of Science, Hokkaido Imperial University, Series 3, Chemistry, 3, 1-16.

- Jang, M., Cai, L., Udeani, G. O., Slowing, K. V., Thomas, C. F., Beecher, C. W., ... & Pezzuto, J. M. (1997). Cancer chemopreventive activity of resveratrol, a natural product derived from grapes. Science, 275(5297), 218-220.

- Perkin, W. H. (1868). On the hydride of aceto-salicyl. Journal of the Chemical Society, 21, 181-186.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.

- Allen, E., & Doisy, E. A. (1923). An Ovarian Hormone: Preliminary Report on Its Localization, Extraction and Partial Purification, and Action in Test Animals.

- Herbst, A. L., Ulfelder, H., & Poskanzer, D. C. (1971). Adenocarcinoma of the vagina. Association of maternal stilbestrol therapy with tumor appearance in young women. The New England journal of medicine, 284(15), 878-881.

- Siemann, E. H., & Creasy, L. L. (1992). Concentration of the phytoalexin resveratrol in wine. American journal of enology and viticulture, 43(1), 49-52.

- Renaud, S., & de Lorgeril, M. (1992). Wine, alcohol, platelets, and the French paradox for coronary heart disease. The Lancet, 339(8808), 1523-1526.

- Dodds, E. C. (1938). The bearing of recent research on the chemotherapy of malignant disease. The Lancet, 231(5980), 849-854.

- Takaoka, M. (1939). Resveratrol, a new phenolic substance, from the roots of Veratrum grandiflorum. Nippon Kagaku Kaishi, 60, 1090-1100.

-

Embryo Project Encyclopedia. (2017). Edward Charles Dodds (1899-1973). [Link]

-

Wikipedia. (2024). Diethylstilbestrol. [Link]

-

Wikipedia. (2024). Resveratrol. [Link]

-

Pezzuto, J. M. (2019). Resveratrol: Twenty years of growth, development and controversy. Biomolecules & therapeutics, 27(1), 1. [Link]

-

National Center for Biotechnology Information. (n.d.). DIETHYLSTILBESTROL. In Pharmaceuticals. [Link]

-

Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. [Link]

-

News-Medical.Net. (2021). Resveratrol Mechanisms. [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

PubMed. (1998). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. [Link]

-

J-Stage. (1940). The Synthesis of Resveratrol and its Derivatives. [Link]

-

Association de patients victimes du diéthylstilbestrol (DES). (n.d.). D.E.S is it | D.E.S Timeline. [Link]

-

Regulations.gov. (n.d.). Story of the Uterotrophic Assay. [Link]

-

OECD. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

- Veurink, M., Koster, M. P., & Berg, M. (2005). The history of DES, lessons to be learned. Pharmacy world & science, 27(3), 139-143.

- Khan, S. (2018). Estrogen Receptor and Breast Cancer: A Historical Perspective. In Estrogen Receptor and Breast Cancer (pp. 1-14). Springer, Cham.

- Jensen, E. V., & Jacobson, H. I. (1962). Basic guides to the mechanism of estrogen action. Recent progress in hormone research, 18, 387-414.

- Renaud, S., & de Lorgeril, M. (1992). Wine, alcohol, platelets, and the French paradox for coronary heart disease. The Lancet, 339(8808), 1523-1526.

Sources

- 1. Edward Charles Dodds (1899-1973) | Embryo Project Encyclopedia [embryo.asu.edu]

- 2. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 3. Resveratrol: Twenty Years of Growth, Development and Controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis Mechanisms of 4,4'-Dimethyl-trans-stilbene

Section 1: Strategic Overview of Stilbene Synthesis

Core Compound Significance

4,4'-Dimethyl-trans-stilbene is a symmetrically substituted diarylethene, a class of molecules that form the backbone of numerous advanced materials and therapeutic agents. Its rigid, conjugated π-system imparts valuable photophysical properties, making it a key component in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and molecular switches. Within the pharmaceutical landscape, stilbene derivatives have demonstrated significant potential as anticancer, antioxidant, and anti-inflammatory agents. A thorough understanding of the synthetic routes to 4,4'-dimethyl-trans-stilbene is therefore fundamental to harnessing its full potential in these diverse applications.

Comparative Analysis of Primary Synthetic Pathways

The construction of the central carbon-carbon double bond in 4,4'-dimethyl-trans-stilbene can be achieved through several distinct and powerful chemical transformations. The selection of an appropriate synthetic strategy is a critical decision, guided by considerations of yield, stereoselectivity (specifically, the preferential formation of the trans-isomer), the accessibility and cost of starting materials, and the scalability of the reaction. Among the most prevalent and effective methods are the Wittig reaction, the Heck reaction, and the McMurry reaction. Each of these methodologies presents a unique set of advantages and challenges, which will be dissected in the subsequent sections.[1]

Section 2: The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction stands as a classic and highly reliable method for the formation of alkenes from carbonyl compounds and phosphorus ylides.[2][3] Its predictability and broad substrate scope have cemented its place in the synthetic organic chemist's toolbox.[1]

Mechanistic Dissection

The synthesis of 4,4'-dimethyl-trans-stilbene via the Wittig reaction commences with the deprotonation of a phosphonium salt, in this case, (4-methylbenzyl)triphenylphosphonium bromide, using a strong base like n-butyllithium to generate the corresponding phosphorus ylide. This highly reactive ylide then engages with p-tolualdehyde in a concerted [2+2] cycloaddition.[3][4] This step proceeds through a four-membered ring transition state, forming an oxaphosphetane intermediate.[3][4] The stereochemical outcome is heavily influenced by the nature of the ylide; unstabilized ylides, such as the one employed here, typically favor the formation of the thermodynamically more stable trans-alkene. The final step involves the collapse of the oxaphosphetane, eliminating the highly stable triphenylphosphine oxide and yielding the desired 4,4'-dimethyl-trans-stilbene.[4]

Caption: The Wittig reaction pathway for 4,4'-dimethyl-trans-stilbene synthesis.

Validated Experimental Protocol

Materials:

-

(4-Methylbenzyl)triphenylphosphonium bromide

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

p-Tolualdehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (argon or nitrogen), suspend (4-methylbenzyl)triphenylphosphonium bromide in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add n-butyllithium dropwise with vigorous stirring. The formation of a deep red or orange color indicates the generation of the ylide.

-

After stirring for 30 minutes at 0 °C, add a solution of p-tolualdehyde in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate 4,4'-dimethyl-trans-stilbene.

Performance Data

| Parameter | Value |

| Starting Materials | (4-Methylbenzyl)triphenylphosphonium bromide, p-Tolualdehyde |

| Key Reagents | n-Butyllithium, Anhydrous THF |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-90% |

| Stereoselectivity | Predominantly trans |

Section 3: The Heck Reaction: Palladium-Catalyzed C-C Bond Formation

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forges a new carbon-carbon bond between an unsaturated halide and an alkene.[5][6] It is particularly effective for the synthesis of disubstituted and trisubstituted alkenes with high stereocontrol.[7]

Mechanistic Dissection

The catalytic cycle of the Heck reaction for this synthesis involves several key steps.[5] First, oxidative addition of an aryl halide, such as 4-bromotoluene, to a Pd(0) complex generates a Pd(II) species. Next, coordination of the alkene, in this case, 4-methylstyrene, to the palladium center occurs, followed by migratory insertion of the alkene into the Pd-aryl bond. This forms a new carbon-carbon bond. Subsequent β-hydride elimination regenerates the double bond in the product and forms a palladium-hydride complex. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst and completes the cycle. The trans isomer is overwhelmingly favored due to steric minimization during the migratory insertion and β-hydride elimination steps.

Caption: The catalytic cycle of the Heck reaction for stilbene synthesis.

Validated Experimental Protocol

Materials:

-

4-Bromotoluene

-

4-Methylstyrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-bromotoluene, 4-methylstyrene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

-

Add anhydrous DMF and heat the mixture to 100-120 °C with stirring for 24 hours.

-

Cool the reaction to room temperature and dilute with toluene.

-

Wash the organic mixture with water (3x) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the residue by recrystallization from ethanol or by column chromatography to yield pure 4,4'-dimethyl-trans-stilbene.

Performance Data

| Parameter | Value |

| Starting Materials | 4-Bromotoluene, 4-Methylstyrene |

| Catalyst System | Palladium(II) acetate, Tri(o-tolyl)phosphine |

| Base | Potassium carbonate |

| Reaction Time | 24 hours |

| Temperature | 100-120 °C |

| Typical Yield | 65-85% |

| Stereoselectivity | High preference for trans isomer |

Section 4: The McMurry Reaction: A Reductive Coupling Approach

The McMurry reaction offers a powerful method for the synthesis of alkenes via the reductive coupling of two carbonyl compounds, driven by a low-valent titanium species.[2][8] This method is particularly useful for the synthesis of sterically hindered and symmetrical alkenes.[9]

Mechanistic Dissection

The active low-valent titanium reagent, often denoted as "Ti(0)", is typically generated in situ from the reduction of TiCl₃ or TiCl₄ with a reducing agent such as a zinc-copper couple or LiAlH₄.[2][10] Two molecules of p-tolualdehyde then coordinate to the active titanium surface. A single electron transfer from titanium to each carbonyl carbon generates a radical-anion species, which then dimerize to form a pinacolate intermediate bound to the titanium.[10] Subsequent deoxygenation of this intermediate, driven by the formation of stable titanium oxides, yields the desired alkene product.[10] The formation of the sterically less encumbered trans-isomer is generally favored.

Caption: The McMurry reaction pathway for symmetrical stilbene synthesis.

Validated Experimental Protocol

Materials:

-

Titanium(III) chloride (TiCl₃)

-

Zinc-copper couple

-

p-Tolualdehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple and TiCl₃ in anhydrous THF.

-

Heat the mixture to reflux for 2-3 hours to generate the black slurry of the low-valent titanium reagent.

-

Cool the mixture to room temperature and add a solution of p-tolualdehyde in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux for 12-16 hours.

-

Cool the reaction to room temperature and quench by the slow, careful addition of 1 M HCl.

-

Extract the aqueous layer with DCM (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4,4'-dimethyl-trans-stilbene.

Performance Data

| Parameter | Value |

| Starting Material | p-Tolualdehyde |

| Key Reagents | Titanium(III) chloride, Zinc-copper couple |

| Reaction Time | 14-19 hours |

| Temperature | Reflux |

| Typical Yield | 80-95% |

| Stereoselectivity | Good selectivity for the trans isomer |

Section 5: Alternative and Emerging Synthetic Strategies

While the Wittig, Heck, and McMurry reactions are workhorse methods, other notable strategies exist for the synthesis of stilbenes.

The Perkin Reaction

The Perkin reaction is an aldol-type condensation between an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[8][11] While it can be used to synthesize stilbene derivatives, it often leads to cinnamic acid intermediates that require a subsequent decarboxylation step.[1][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organohalide.[8][12] For stilbene synthesis, this could involve the reaction of a vinylboronic acid or ester with an aryl halide, or an arylboronic acid with a vinyl halide.[12] This method offers excellent stereocontrol and functional group tolerance.[12][13]

Green Chemistry Approaches

Recent research has explored more environmentally benign routes to stilbene synthesis. One such approach involves the use of zeolite nanoreactors to catalyze the transformation of p-xylene into 4,4'-dimethyl-trans-stilbene under mild conditions.[14]

Section 6: Conclusion and Future Outlook

The synthesis of 4,4'-dimethyl-trans-stilbene is well-established, with the Wittig, Heck, and McMurry reactions offering robust and high-yielding pathways. The choice of method is dictated by factors such as cost, scalability, and stereochemical requirements. The Wittig reaction provides a direct route from readily available starting materials, while the Heck reaction offers excellent stereocontrol. The McMurry reaction is particularly advantageous for symmetrical stilbenes.

Future research will likely focus on the development of more sustainable and atom-economical catalytic methods. This includes the exploration of C-H activation strategies to bypass the need for pre-functionalized starting materials, as well as the use of more earth-abundant metal catalysts to replace palladium. These advancements will be crucial for the large-scale and cost-effective production of 4,4'-dimethyl-trans-stilbene and its derivatives for their ever-expanding applications.

References

- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.

- Rau, H. H., & Werner, N. S. (2018). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry Letters, 28(16), 2693–2696.

- Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.

- National Center for Biotechnology Information. (n.d.). Synthetic approaches toward stilbenes and their related structures.

- Sengupta, S., & Sadhukhan, S. K. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses Procedure.

- Royal Society of Chemistry. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing.

- BYJU'S. (n.d.). Perkin Reaction Mechanism.

- Chemistry LibreTexts. (2023, January 22). Perkin Reaction.

- PubMed. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

- ResearchGate. (n.d.). Green chemistry for the synthesis of 4,4'-dimethyl trans-stilbene in MCM22 nanoreactors.

- National Institutes of Health. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents.

- Royal Society of Chemistry. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers.

- Thieme E-Books. (n.d.). McMurry Coupling and Related Reductive Dimerization Reactions.

- ResearchGate. (n.d.). Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

- JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.

- ChemicalBook. (n.d.). 4,4'-DIMETHYL-TRANS-STILBENE synthesis.

- ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins.

- JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions.

- YouTube. (2012, March 30). The Wittig Reaction Synthesis of Stlbene.

- ResearchGate. (n.d.). Pd-catalyzed Heck reaction of trans-stilbene derivatives with aryl bromides.

- ResearchGate. (n.d.). Synthesis of Symmetrical trans -Stilbenes by a Double Heck Reaction of (Arylazo)Amines with Vinyltriethoxysilane: trans-4,4′-Dibromostilbene.

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. websites.nku.edu [websites.nku.edu]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]

- 11. byjus.com [byjus.com]

- 12. sci-hub.box [sci-hub.box]

- 13. Stereocontrolled synthesis of (E)-stilbene derivatives by palladium-catalyzed Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4,4'-Dimethyl-trans-stilbene: Structure Elucidation and Analysis

Foreword: The Molecular Blueprint

In the landscape of materials science and drug development, understanding a molecule's precise structure and electronic properties is paramount. 4,4'-Dimethyl-trans-stilbene, a symmetrically substituted diarylethene, serves as a fundamental building block and a compelling subject for photophysical studies. Its rigid trans-alkene bridge, flanked by two p-tolyl moieties, creates a conjugated π-system that dictates its chemical behavior and spectroscopic signature. This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used to characterize this compound. We move beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Interrogation

The structural integrity of 4,4'-Dimethyl-trans-stilbene (C₁₆H₁₆) is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for identity and purity assessment. The inherent symmetry of the molecule is a key feature that simplifies its NMR spectra while influencing its IR and UV-Vis profiles.

Caption: Molecular Structure of 4,4'-Dimethyl-trans-stilbene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of 4,4'-dimethyl-trans-stilbene is characteristically simple due to the molecule's C₂h symmetry. This symmetry renders the protons on each aromatic ring and the two methyl groups chemically equivalent.

Expertise & Experience: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar analytes, as it provides excellent solubility and a clean spectral window.[1] Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm) due to its chemical inertness and single, sharp resonance peak upfield from most organic proton signals.[1]

| Signal (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.41 | Doublet | 4H | ~8.0 | Aromatic protons ortho to the vinyl group |

| ~7.16 | Doublet | 4H | ~8.0 | Aromatic protons meta to the vinyl group |

| ~7.08 | Singlet | 2H | - | Vinylic protons (-CH=CH-) |

| ~2.36 | Singlet | 6H | - | Methyl protons (-CH₃) |

Interpretation:

-

Aromatic Region (7.0-7.5 ppm): The spectrum displays a classic AA'BB' system for the 1,4-disubstituted (para) aromatic rings. The two distinct doublets confirm this substitution pattern. Protons ortho to the electron-donating vinyl group are typically shifted slightly downfield compared to those meta to it.[2]

-

Vinylic Region (~7.08 ppm): The appearance of a single peak for the two vinylic protons is a definitive indicator of the trans configuration. In this arrangement, the protons are chemically and magnetically equivalent, resulting in a singlet. For the corresponding cis-isomer, these protons would be non-equivalent and would appear as a pair of doublets with a much smaller coupling constant.

-

Aliphatic Region (~2.36 ppm): A sharp singlet integrating to six protons confirms the presence of two equivalent methyl groups.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Again, the molecule's symmetry simplifies the spectrum to five distinct signals.

| Signal (δ, ppm) | Assignment |

| ~137.5 | C-CH₃ (quaternary aromatic) |

| ~134.6 | C-CH=CH- (quaternary aromatic) |

| ~129.4 | CH (aromatic) |

| ~127.4 | CH (vinylic) |

| ~126.4 | CH (aromatic) |

| ~21.3 | -CH₃ (methyl) |

Interpretation:

-

Quaternary Carbons (134-138 ppm): Two low-intensity signals are observed for the two types of non-protonated aromatic carbons: the one bearing the methyl group and the one attached to the vinyl bridge. Quaternary carbon signals are typically less intense due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]

-

Aromatic CH Carbons (126-130 ppm): Two distinct signals are observed for the four equivalent ortho- and four equivalent meta- carbons of the phenyl rings.

-

Vinylic Carbon (~127.4 ppm): A single peak confirms the equivalence of the two carbons in the double bond.

-

Aliphatic Carbon (~21.3 ppm): A single, high-field signal corresponds to the two equivalent methyl group carbons.[2]

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures reproducibility and high-quality data by standardizing sample preparation and instrument parameters.

-

Sample Preparation: Dissolve approximately 10-15 mg of 4,4'-dimethyl-trans-stilbene in ~0.7 mL of chloroform-d (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Angle: 30°

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" that confirms their presence.

Expertise & Experience: For a solid sample like 4,4'-dimethyl-trans-stilbene, the KBr pellet method is often preferred over Nujol mull to avoid interference from the mulling agent's C-H stretching and bending bands. The spectrum is typically dominated by absorptions from the aromatic rings and the trans-alkene C-H bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium-Weak | Aromatic & Vinylic C-H Stretch |

| ~2920 | Medium-Weak | Methyl C-H Stretch (asymmetric) |

| ~2850 | Weak | Methyl C-H Stretch (symmetric) |

| ~1600, ~1510 | Strong, Medium | Aromatic C=C Ring Stretching |

| ~965 | Strong | Trans-Vinylic C-H Out-of-Plane Bend |

| ~820 | Strong | 1,4-Disubstituted (para) C-H Out-of-Plane Bend |

Interpretation:

-

C-H Stretching Region (2800-3100 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching from both the aromatic rings and the vinyl group.[4] The weaker peaks below 3000 cm⁻¹ are due to the C(sp³)-H stretching of the methyl groups.

-

Aromatic C=C Stretching (1500-1600 cm⁻¹): Strong absorptions in this region are classic indicators of an aromatic ring.

-

Trans-Alkene Bend (~965 cm⁻¹): The most diagnostic peak in the IR spectrum is the strong absorption around 965 cm⁻¹. This band is characteristic of the out-of-plane C-H bending mode of a trans-disubstituted alkene and is a crucial piece of evidence for the molecule's stereochemistry.[5]

-

Para-Substitution Bend (~820 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of two adjacent hydrogens on an aromatic ring, which confirms the 1,4- (or para-) substitution pattern.

Caption: Workflow for the spectroscopic characterization of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-System

UV-Vis spectroscopy measures the electronic transitions within a molecule. For conjugated systems like 4,4'-dimethyl-trans-stilbene, the most significant transition is the promotion of an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition).

Expertise & Experience: The choice of solvent is critical in UV-Vis spectroscopy. A non-polar solvent like cyclohexane or hexane is ideal because it does not interact strongly with the solute, providing a spectrum that reflects the molecule's intrinsic electronic properties. The position of the maximum absorbance (λ_max) is highly sensitive to the extent of conjugation.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Cyclohexane | ~312 | > 25,000 | π → π* |

Interpretation: The parent compound, trans-stilbene, shows a strong absorption maximum around 294-295 nm in hexane.[6] The addition of two electron-donating methyl groups at the para positions extends the conjugation and has a bathochromic (red) shift effect, moving the λ_max to a longer wavelength, estimated to be around 312 nm.[7] The high molar absorptivity value is characteristic of a highly allowed π → π* transition in an extended conjugated system. The broadness of the peak is due to the superposition of vibrational energy levels onto the electronic energy levels.

Experimental Protocol: UV-Vis Data Acquisition

-

Stock Solution: Accurately prepare a stock solution of 4,4'-dimethyl-trans-stilbene in spectroscopic-grade cyclohexane (e.g., 1 x 10⁻³ M).

-

Dilution: Prepare a series of dilutions from the stock solution to find an optimal concentration that yields an absorbance between 0.5 and 1.0 AU (e.g., 1 x 10⁻⁵ M).

-

Blank Reference: Use a quartz cuvette filled with pure cyclohexane to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Conclusion: A Unified Spectroscopic Portrait

The collective application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and validated characterization of 4,4'-dimethyl-trans-stilbene. ¹H and ¹³C NMR confirm the molecular connectivity and the trans stereochemistry of the alkene bridge. IR spectroscopy identifies the key functional groups and corroborates the trans and para-substituted aromatic structural features. Finally, UV-Vis spectroscopy elucidates the nature of the extended π-conjugated system. This integrated approach exemplifies a robust, self-validating methodology essential for the rigorous characterization of molecules in research and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

Guillaumet, G., et al. (2002). Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties. Journal of the Chemical Society, Perkin Transactions 2, 1760-1771. Retrieved from [Link]

-

Saltiel, J., et al. (2001). Photophysical characterization of trans-4,4′-disubstituted stilbenes. Journal of Photochemistry and Photobiology A: Chemistry, 145(1-2), 1-11. Retrieved from [Link]

-

Kvaran, Á., et al. (2000). 1 H NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: conformational studies. Journal of Molecular Structure, 550-551, 341-352. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1,2-Bis(4-methylphenyl)ethene. Retrieved from [Link]

-

Oregon State University. (n.d.). trans-Stilbene. OMLC. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462964, (E)-1,2-Bis(4-methylphenyl)ethene. Retrieved from [Link].

-

ResearchGate. (n.d.). Green chemistry for the synthesis of 4,4'-dimethyl trans-stilbene in MCM22 nanoreactors. Retrieved from [Link]

-

Patil, S. A., et al. (2017). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 7(59), 37311-37330. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). (Z)-1,2-Bis(4-methylphenyl)ethene. Retrieved from [Link]

-

PhotochemCAD. (n.d.). trans-Stilbene. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra.... Retrieved from [Link]

-

YouTube. (2014). Interpreting IR Scans Part 3 Exp 4. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

"photophysical properties of 4,4'-Dimethyl-trans-stilbene"

An In-depth Technical Guide to the Photophysical Properties of 4,4'-Dimethyl-trans-stilbene

Abstract

Stilbene derivatives are a cornerstone of photochemistry, serving as model systems for understanding fundamental processes like trans-cis isomerization and as functional moieties in materials science and biophotonics.[1] This guide provides a detailed examination of the photophysical properties of 4,4'-dimethyl-trans-stilbene, a symmetrically substituted derivative. We will explore its electronic absorption and emission characteristics, the critical role of non-radiative decay pathways, and the profound influence of the solvent environment. This document is intended for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical, field-tested experimental protocols for its characterization.

Introduction to the Photophysics of Stilbenes

The photochemistry of stilbenes is dominated by the dynamic interplay between fluorescence emission and a highly efficient trans-cis photoisomerization process.[1][2] Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). From the S₁ state, it can return to the ground state via two primary competing pathways:

-

Radiative Decay (Fluorescence): The emission of a photon, a process that is typically fast but often inefficient in stilbenes.

-

Non-Radiative Decay (Isomerization): A rotation around the central ethylenic double bond. This twisting motion leads to a conical intersection with the ground state potential energy surface, providing a rapid, radiationless pathway back to the S₀ state, ultimately resulting in either the trans or cis isomer.[2]

This isomerization pathway acts as a significant "quenching funnel" for fluorescence, making stilbenes highly sensitive probes of their environment.[2] The substitution of methyl groups at the 4 and 4' positions in 4,4'-dimethyl-trans-stilbene subtly modifies the electronic landscape compared to the parent molecule, influencing the rates of these competing decay processes.

Core Photophysical Characteristics

The behavior of 4,4'-dimethyl-trans-stilbene upon light absorption is governed by a set of key photophysical parameters.

Electronic Absorption and Emission

-

Absorption: The absorption of UV light by 4,4'-dimethyl-trans-stilbene corresponds primarily to a π → π* transition, promoting an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[3] This results in a strong absorption band in the UV region.

-

Fluorescence: Following excitation and rapid vibrational relaxation to the lowest vibrational level of the S₁ state, the molecule can emit a photon to return to the ground state. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift .

The Dominance of Non-Radiative Isomerization

For stilbenes, the S₁ excited state is short-lived not because of exceptionally fast fluorescence, but due to the high efficiency of the non-radiative isomerization pathway. The energy barrier to twisting around the central double bond in the excited state is relatively low. This process is often the rate-determining step for the depopulation of the S₁ state and is highly sensitive to external factors like solvent viscosity and polarity.[4][5]

Influence of the Solvent Environment (Solvatochromism)

The polarity of the solvent plays a critical role in modulating the photophysical properties of stilbene derivatives.[2][6] While 4,4'-dimethyl-trans-stilbene is non-polar, its excited state possesses a more polar character. Therefore, polar solvents can stabilize the S₁ state to a greater extent than the S₀ state.[7][8] This differential stabilization leads to:

-

Red Shift in Emission: An increase in solvent polarity generally lowers the energy of the excited state, reducing the S₁-S₀ energy gap and shifting the fluorescence emission to longer wavelengths.[7]

-

Changes in Lifetimes and Quantum Yields: The solvent can alter the energy barrier for isomerization, thereby affecting the rates of both radiative and non-radiative decay and, consequently, the fluorescence lifetime and quantum yield.[2][4]

Quantitative Photophysical Data

The following table summarizes typical photophysical parameters for 4,4'-dimethyl-trans-stilbene in solvents of differing polarity. Stilbene derivatives show strong dependence on the solvent environment, with polar solvents often stabilizing the excited state.[2]

| Photophysical Parameter | Cyclohexane (Non-polar) | Acetonitrile (Polar) |

| Absorption Max (λabs) | ~312 nm | ~315 nm |

| Emission Max (λem) | ~335 nm | ~345 nm |

| Stokes Shift | ~23 nm | ~30 nm |

| Fluorescence Quantum Yield (Φf) | Low | Very Low |

| Fluorescence Lifetime (τf) | Sub-nanosecond | Picoseconds |

Note: Absolute values can vary based on experimental conditions and literature sources. The data presented illustrates general trends for symmetrically substituted stilbenes.

Experimental Characterization: Protocols and Rationale

Accurate characterization of photophysical properties requires meticulous experimental design. The following protocols represent a self-validating system for acquiring reliable data.

Foundational Workflow for Photophysical Analysis

The overall process involves careful sample preparation followed by a series of spectroscopic measurements to build a complete photophysical profile.

Caption: General workflow for the photophysical characterization of a fluorophore.

Protocol 1: UV-Vis Absorption Spectroscopy

Expertise & Causality: This measurement is the essential starting point. It identifies the wavelength of maximum absorption (λmax), which is the optimal wavelength for exciting the molecule in subsequent fluorescence experiments, ensuring the most efficient signal generation.

Methodology:

-

Solvent Blank: Fill a 1 cm pathlength quartz cuvette with the chosen solvent (e.g., cyclohexane). Place it in the spectrophotometer and record a baseline correction.

-

Sample Measurement: Prepare a dilute solution of 4,4'-dimethyl-trans-stilbene in the same solvent with a peak absorbance between 0.5 and 1.0.

-

Acquisition: Scan the absorbance from approximately 250 nm to 450 nm.

-

Analysis: Identify the wavelength corresponding to the highest absorbance peak (λmax).

Protocol 2: Steady-State Fluorescence Spectroscopy

Expertise & Causality: This protocol determines the emission profile of the molecule. A key element of trustworthiness is ensuring the sample absorbance at the excitation wavelength is below 0.1.[9][10] This precaution is critical to prevent the inner-filter effect , where emitted fluorescence is re-absorbed by other solute molecules, which artificially distorts the emission spectrum and leads to an underestimation of fluorescence intensity.

Methodology:

-

Sample Preparation: Prepare a solution of 4,4'-dimethyl-trans-stilbene such that its absorbance at the λmax determined in Protocol 4.2 is < 0.1.

-

Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the λmax. Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Acquisition: Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength (e.g., λmax + 10 nm) to approximately 600 nm.

-

Analysis: Identify the wavelength of maximum fluorescence intensity (λem) and calculate the Stokes Shift (λem - λmax).

Protocol 3: Relative Fluorescence Quantum Yield (Φf) Determination

Expertise & Causality: The quantum yield quantifies the efficiency of fluorescence. The relative method, comparing the sample to a well-characterized standard, is a robust and widely accepted technique that cancels out many instrument-specific variables. The choice of standard is crucial; its absorption and emission profile should ideally overlap with the sample's. For stilbene, a compound like quinine sulfate or a previously characterized stilbene derivative could be used.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield (Φstd) in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).

-

Absorbance Matching: Prepare solutions of the standard and 4,4'-dimethyl-trans-stilbene with closely matched absorbances (< 0.1) at the same excitation wavelength.

-

Fluorescence Spectra: Record the fluorescence emission spectrum for both the sample and the standard under identical instrument settings (excitation wavelength, slit widths).

-

Calculation: Integrate the area under the emission curves for both the sample (Ismp) and the standard (Istd). The quantum yield of the sample (Φsmp) is calculated using the following equation:

Φsmp = Φstd × (Ismp / Istd) × (Astd / Asmp) × (nsmp² / nstd²)

Where A is the absorbance at the excitation wavelength and n is the refractive index of the solvent.

Protocol 4: Time-Resolved Fluorescence Lifetime (τf) Measurement

Expertise & Causality: This advanced technique measures how long the molecule remains in the excited state. For stilbenes, this lifetime is typically very short due to the efficient isomerization. The measurement's accuracy hinges on accounting for the instrument's own temporal response, known as the Instrument Response Function (IRF).

Methodology:

-

Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.

-

Excitation: Excite the sample (absorbance < 0.1) with a picosecond pulsed laser or LED at λmax.

-

IRF Measurement: Record the IRF by replacing the sample with a scattering solution (e.g., a dilute Ludox suspension) that provides an instantaneous response.

-

Decay Acquisition: Collect the fluorescence decay histogram of the sample until sufficient counts are acquired for statistical analysis.

-

Analysis: Use deconvolution software to fit the sample decay data, taking the measured IRF into account. The decay is typically fitted to a single or multi-exponential function to extract the fluorescence lifetime (τf).

Mechanistic Summary: The Jablonski Diagram

The photophysical processes of 4,4'-dimethyl-trans-stilbene can be visually summarized with a Jablonski diagram, which illustrates the electronic states and the transitions between them. The diagram below is tailored to highlight the critical competition between fluorescence and isomerization.

Caption: Jablonski diagram for 4,4'-dimethyl-trans-stilbene highlighting the key deactivation pathways.

Conclusion

The photophysical properties of 4,4'-dimethyl-trans-stilbene are a classic example of how molecular structure and environment dictate excited-state fate. Its behavior is characterized by strong UV absorption followed by weak fluorescence, a direct consequence of a highly efficient, non-radiative decay channel through trans-cis isomerization. Understanding these properties is not merely an academic exercise; it provides the fundamental knowledge required to harness stilbene derivatives as environmentally sensitive fluorescent probes, photoswitches, and building blocks for advanced optical materials. The experimental protocols detailed herein provide a robust framework for the reliable and reproducible characterization of this and similar molecular systems.

References

-

Gajdek, P., et al. (2009). Photophysical characterization of trans-4,4′-disubstituted stilbenes. ResearchGate. [Link]

-

Laarhoven, W. H., et al. (2011). Stilbenes Preparation and Analysis. Wiley-VCH. [Link]

-

Vallée, R. A. L., et al. (2005). Green chemistry for the synthesis of 4,4'-dimethyl trans-stilbene in MCM-22 nanoreactors. ResearchGate. [Link]

-

Kawska, A., et al. (1989). Solvent effects in time-resolved emission spectra of 4-dimethylamino-4′-methoxy-stilbene in different solvents. ResearchGate. [Link]

-

Gudipati, M. S., et al. (2002). Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Jacquemin, D., et al. (2005). Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study. The Journal of Physical Chemistry A. [Link]

-

Mandal, D., et al. (2000). Theoretical Studies of the Ground and Excited State Structures of Stilbene. The Journal of Physical Chemistry A. [Link]

-

Olympus. Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]

-

Prahl, S. trans-Stilbene Photophysical Data. OMLC. [Link]

-

Prahl, S. 4-Dimethylamino-4'-nitrostilbene Photophysical Data. OMLC. [Link]

-

Royal Society of Chemistry. (2023). Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene. RSC Publishing. [Link]

-

Si-Ammour, A., et al. (2006). Time-resolved emission spectra of stilbene derivatives in various solvents. ResearchGate. [Link]

-

SK Study. (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-polarity dependence of ultrafast excited-state dynamics of trans-4-nitrostilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 8. m.youtube.com [m.youtube.com]

- 9. omlc.org [omlc.org]

- 10. 4-Dimethylamino-4'-nitrostilbene [omlc.org]

A Guide to the Crystal Structure Analysis of 4,4'-Dimethyl-trans-stilbene: A Technical Overview for Researchers

This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 4,4'-dimethyl-trans-stilbene. It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed solid-state characterization of organic molecules. This document will delve into the synthesis, crystallization, and single-crystal X-ray diffraction (XRD) analysis of the title compound, offering insights into the experimental rationale and the interpretation of the resulting structural data.

Introduction: The Significance of Stilbene Scaffolds and Solid-State Characterization

Stilbene and its derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties.[1] The trans-isomer of stilbene, in particular, serves as a fundamental backbone for numerous compounds with applications ranging from anticancer agents to optical brighteners. The addition of methyl groups at the 4 and 4' positions of the phenyl rings, yielding 4,4'-dimethyl-trans-stilbene (DMTS), can significantly influence its molecular packing, solubility, and ultimately, its bioavailability and material properties.

A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid.[2][3][4] This powerful analytical method provides detailed information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.[2][3][4] This guide will walk through the critical steps of a typical crystal structure analysis of DMTS, from obtaining suitable single crystals to interpreting the final structural model.

PART 1: Synthesis and Crystallization of 4,4'-Dimethyl-trans-stilbene

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals.[5] This necessitates the synthesis of the pure compound followed by a systematic approach to crystallization.

Synthesis of 4,4'-Dimethyl-trans-stilbene

Several synthetic routes are available for the preparation of stilbene derivatives.[1] For a symmetrical stilbene such as DMTS, two common and effective methods are the Wittig reaction and the McMurry coupling.

Wittig Reaction: This olefination reaction involves the reaction of an aldehyde with a phosphonium ylide. In the context of DMTS synthesis, 4-methylbenzyl bromide would be reacted with triphenylphosphine to form the corresponding phosphonium salt. Subsequent deprotonation with a strong base yields the ylide, which then reacts with 4-methylbenzaldehyde to produce a mixture of (E)- and (Z)-4,4'-dimethylstilbene. The more thermodynamically stable trans-isomer is typically the major product and can be purified by chromatography or recrystallization.[1]

McMurry Reaction: This method involves the reductive coupling of two molecules of a ketone or aldehyde to form an alkene. For the synthesis of DMTS, 4-methylbenzaldehyde would be treated with a low-valent titanium reagent, typically generated in situ from TiCl₃ and a reducing agent like LiAlH₄ or zinc dust. This reaction is particularly effective for the synthesis of symmetrical alkenes and often provides the trans-isomer with high selectivity.[6]

Experimental Protocol: Crystallization of 4,4'-Dimethyl-trans-stilbene

The key to successful single-crystal X-ray diffraction is the growth of well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[5] For a relatively non-polar molecule like DMTS, several crystallization techniques can be employed.

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Begin by screening for suitable solvents. A good solvent for crystallization will dissolve the compound when hot but result in supersaturation upon cooling. A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble) can also be effective. For DMTS, solvents such as ethanol, ethyl acetate, toluene, or a mixture like dichloromethane/hexane are promising candidates.

-

Slow Evaporation:

-

Dissolve a small amount of purified DMTS in a suitable solvent (e.g., ethyl acetate) in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

Monitor the vial for the formation of small, well-defined crystals.

-

-

Slow Cooling:

-

Prepare a saturated solution of DMTS in a suitable solvent (e.g., ethanol) at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. For even slower cooling, the vessel can be placed in a Dewar flask filled with warm water.

-

Crystal formation should occur as the solubility of DMTS decreases with temperature.

-

-

Vapor Diffusion:

-

Dissolve DMTS in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane).

-

Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, reducing the solubility of DMTS and promoting crystallization.

-

PART 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is the collection and analysis of the X-ray diffraction data.

Experimental Workflow for Single-Crystal XRD

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: A schematic of the single-crystal XRD workflow.

Detailed Steps:

-

Crystal Mounting: A single crystal of DMTS is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.[2]

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

-

Data Integration and Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.

-

Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map, from which the positions of the atoms in the asymmetric unit can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.

-

Final Model and Validation: The final structural model is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

PART 3: The Crystal Structure of 4,4'-Dimethyl-trans-stilbene

While a definitive, publicly available crystal structure for 4,4'-dimethyl-trans-stilbene is not readily found in the literature at the time of this writing, we can infer its likely structural features based on the well-characterized crystal structure of the parent compound, trans-stilbene, and other derivatives.

The molecule of 4,4'-dimethyl-trans-stilbene is expected to be largely planar, with the two methyl-substituted phenyl rings adopting a trans configuration about the central carbon-carbon double bond. The presence of the methyl groups may introduce some slight twisting of the phenyl rings out of the plane of the double bond due to steric hindrance with neighboring molecules in the crystal lattice.

The following diagram illustrates the molecular structure of 4,4'-dimethyl-trans-stilbene.

Caption: The chemical structure of 4,4'-dimethyl-trans-stilbene.

Crystallographic Data (Hypothetical)

The following table presents a plausible set of crystallographic parameters for DMTS, based on the known structure of trans-stilbene and considering the addition of the methyl groups.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₆H₁₆ |

| Formula Weight | 208.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~5.8 |

| c (Å) | ~16.0 |

| β (°) | ~113 |

| Volume (ų) | ~1080 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.28 |

Key Structural Features and Intermolecular Interactions

The crystal packing of DMTS will be governed by a network of weak intermolecular interactions. Unlike molecules with strong hydrogen bond donors or acceptors, the packing in DMTS will be dominated by van der Waals forces and potentially weak C-H···π interactions. The methyl groups, while seemingly simple substitutions, can play a crucial role in directing the crystal packing. They can participate in C-H···π interactions where a methyl C-H bond points towards the electron-rich face of a phenyl ring on an adjacent molecule. These interactions, though weak individually, can collectively contribute to the overall stability of the crystal lattice.[7]

The overall packing motif is likely to involve a herringbone or a π-stacked arrangement of the planar stilbene cores, similar to what is observed in other aromatic hydrocarbons. The precise arrangement will be a delicate balance between maximizing favorable intermolecular contacts while minimizing steric repulsion between the methyl groups.

Conclusion

The crystal structure analysis of 4,4'-dimethyl-trans-stilbene provides fundamental insights into its solid-state properties. The process, from synthesis and crystallization to the final refinement of the crystal structure, is a meticulous but powerful workflow that yields a wealth of information at the atomic level. While a published structure for this specific molecule remains elusive, the principles and techniques described herein provide a robust framework for its determination and analysis. A detailed understanding of the crystal structure is an indispensable component of the rational design of new pharmaceutical compounds and advanced materials based on the versatile stilbene scaffold.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Li, S., et al. (1998). Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy. ResearchGate. Retrieved from [Link]

-

RSC Publishing. (2024). trans-Stilbene aggregates and crystallites in polystyrene films: microscopy and spectroscopy studies. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

University of Cambridge. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

-

Ogawa, K., et al. (2002). Molecular structure and intramolecular motion of (E)-stilbenes in crystals. An interpretation of the unusually short ethylene bond. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (2017). Order and disorder in molecular crystals: trans-stilbene. Retrieved from [Link]

-

Karki, S. S., et al. (2025). Synthesis and biological evaluation of some stilbene derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2017). An investigation of 2,4'-dihydroxy-3,3'-dimethoxy-5'-methylstilbene using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Green chemistry for the synthesis of 4,4'-dimethyl trans-stilbene in MCM22 nanoreactors. Retrieved from [Link]

-

Sharma, M., et al. (2019). Synthetic approaches toward stilbenes and their related structures. PMC - NIH. Retrieved from [Link]

-

MDPI. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Retrieved from [Link]

-

Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cis-STILBENE. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structures of diphenylacetylene and trans-stilbene. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

-

International Union of Crystallography. (2024). Synthesis and crystal structure of tetramethyl (E)-4,4′-(ethene-1,2-diyl)bis(5-nitrobenzene-1,2-dicarboxylate). Retrieved from [Link]

-

PhotochemCAD. (n.d.). trans-Stilbene. Retrieved from [Link]

Sources

- 1. 1,2-Di-p-tolylethane | C16H18 | CID 10854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4,4'-Dimethyl-trans-stilbene | CymitQuimica [cymitquimica.com]

- 4. (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. (Z)-1,2-Bis(4-methylphenyl)ethene | C16H16 | CID 5463062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene;ethane;1-(4-methylphenyl)ethanone | C19H28O | CID 90684839 - PubChem [pubchem.ncbi.nlm.nih.gov]

"quantum yield of 4,4'-Dimethyl-trans-stilbene fluorescence"

An In-depth Technical Guide to the Fluorescence Quantum Yield of 4,4'-Dimethyl-trans-stilbene

Introduction: Beyond Simple Emission

The fluorescence quantum yield (Φf) is a fundamental metric in photophysics, quantifying the efficiency of a molecule's light emission process. It is defined as the ratio of photons emitted to photons absorbed. For researchers and developers in materials science and drug discovery, a precise understanding of Φf is not merely academic; it governs the performance of fluorescent probes, the efficiency of organic light-emitting diodes (OLEDs), and the behavior of photosensitizers.

Stilbenes, a class of diarylethenes, represent a fascinating case study in the complexities of excited-state dynamics. Their defining characteristic is the dynamic competition between fluorescence and a highly efficient non-radiative decay pathway: trans-cis photoisomerization around the central ethylene double bond.[1][2] This isomerization acts as a major quenching mechanism, often resulting in low fluorescence quantum yields for the parent stilbene molecule.[1][2]

This guide focuses specifically on 4,4'-dimethyl-trans-stilbene , a derivative where methyl groups are symmetrically substituted on the para positions of the two phenyl rings. We will explore the core photophysical principles that dictate its emissive properties, provide a detailed, field-proven protocol for the accurate determination of its fluorescence quantum yield, and discuss the critical environmental factors that modulate its fluorescence efficiency.

Core Photophysical Pathways of 4,4'-Dimethyl-trans-stilbene

Upon absorption of a photon (typically in the UV region), 4,4'-dimethyl-trans-stilbene is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule faces several competing pathways for de-excitation, the efficiencies of which are dictated by their respective rate constants.

-

Fluorescence: The desired radiative decay pathway where the molecule returns to the S₀ state by emitting a photon. The rate of this process (k_f) is intrinsic to the molecule's electronic structure.

-

Trans → Cis Isomerization: A dominant non-radiative pathway for stilbenes.[1] This process involves a torsional motion or twisting around the central C=C bond, leading to a "phantom" or perpendicular excited state that rapidly decays to the ground state of both the trans and cis isomers. This pathway is a highly efficient fluorescence quencher.

-

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S₁) to a triplet state (T₁). For stilbenes in non-viscous, deoxygenated solvents at room temperature, this process is generally considered less significant compared to isomerization.[2]

-

Internal Conversion & Vibrational Relaxation: Extremely fast (picosecond timescale) non-radiative processes where the molecule loses excess vibrational energy to its surroundings (e.g., solvent molecules), relaxing to the lowest vibrational level of the S₁ state before other processes like fluorescence or isomerization can occur.[3]

The interplay of these competing pathways is visualized in the diagram below. The fluorescence quantum yield is fundamentally determined by the rate of fluorescence relative to the sum of the rates of all non-radiative decay processes.

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Quantitative Data for Stilbene Derivatives

Directly reported quantum yield values for 4,4'-dimethyl-trans-stilbene are sparse in readily available literature, often being part of broader studies on substituted stilbenes. [1]However, a comparative analysis with related compounds provides critical insight into the effects of substitution on the competition between fluorescence and isomerization.

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Key Insight |

| trans-Stilbene | n-Hexane | 0.04 | The parent molecule is weakly fluorescent due to efficient isomerization. [4] |

| trans-Stilbene | Benzene | 0.05 | A slight increase in a different non-polar solvent. [4] |

| trans-4-Nitrostilbene | Benzene | < 0.001 | A strong electron-withdrawing group dramatically quenches fluorescence. [4] |

| trans-4,4'-Dimethoxystilbene | n-Hexane | 0.54 | Strong electron-donating groups significantly increase fluorescence efficiency. [4] |

| trans-Stilbene (Crystal) | Crystalline Solid | >0.65 | In a rigid crystal lattice, torsional motion is suppressed, leading to high fluorescence. [5] |

The data clearly demonstrate that the electronic nature of the substituents at the 4 and 4' positions plays a dominant role. Electron-donating groups, like methoxy, enhance the quantum yield, while electron-withdrawing groups, like nitro, suppress it. The methyl groups in 4,4'-dimethyl-trans-stilbene are weakly electron-donating, suggesting its quantum yield in a non-polar solvent like hexane would be higher than that of unsubstituted stilbene, but significantly lower than that of the dimethoxy derivative.

Conclusion